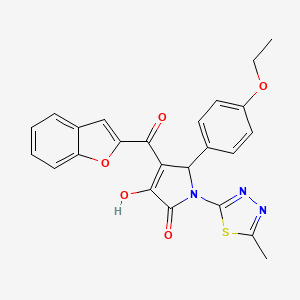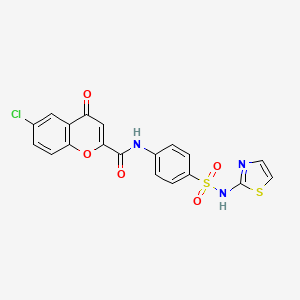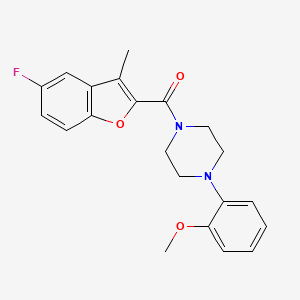![molecular formula C11H16O2 B12136173 1,4,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B12136173.png)
1,4,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-dione is a bicyclic ketone with the molecular formula C11H16O2. This compound is notable for its rigid bicyclic structure, which imparts unique chemical properties and reactivity. It is often used in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-dione can be synthesized through several methods. One common approach involves the Diels-Alder reaction between a suitable diene and a dienophile. For instance, the reaction of 2,3-dimethyl-1,3-butadiene with maleic anhydride under heat can yield the desired bicyclic structure. The reaction typically requires temperatures around 150-200°C and may be catalyzed by Lewis acids to improve yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of high-pressure reactors can also enhance the reaction rate and yield. Purification of the product is usually achieved through distillation or recrystallization, depending on the specific impurities present.
Chemical Reactions Analysis
Types of Reactions
1,4,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone groups to alcohols. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms or other substituents on the bicyclic ring. Halogenation using bromine (Br2) or chlorine (Cl2) is a common example.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Br2 in carbon tetrachloride (CCl4), Cl2 in chloroform (CHCl3).
Major Products Formed
Oxidation: Carboxylic acids, diketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
1,4,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, especially in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of polymers and advanced materials due to its rigid structure and stability.
Mechanism of Action
The mechanism of action of 1,4,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-dione depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The rigid bicyclic structure can influence the binding affinity and specificity of the compound to its molecular targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
1,4,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-dione can be compared with other bicyclic ketones, such as camphor and norbornanone.
Camphor: Similar in structure but lacks the tetramethyl substitution, leading to different reactivity and applications.
Norbornanone: Shares the bicyclic framework but differs in the substitution pattern, affecting its chemical properties and uses.
The unique tetramethyl substitution in this compound imparts distinct steric and electronic effects, making it valuable in specific synthetic and industrial applications.
Properties
Molecular Formula |
C11H16O2 |
|---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
1,4,7,7-tetramethylbicyclo[2.2.1]heptane-2,3-dione |
InChI |
InChI=1S/C11H16O2/c1-9(2)10(3)5-6-11(9,4)8(13)7(10)12/h5-6H2,1-4H3 |
InChI Key |
QUDKFIWKJQTMJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CCC1(C(=O)C2=O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-9-(4-chlorophenyl)-14-methylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4'-cyclohexane]](/img/structure/B12136090.png)


![11,13-dimethyl-6-[4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B12136107.png)
![5-(3,4-Dimethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one](/img/structure/B12136113.png)
![2-[(3,4-dichlorobenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12136120.png)
![7-[3-(1H-imidazol-1-yl)propyl]-6-imino-2-oxo-N-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12136126.png)

![N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B12136133.png)

![6-imino-2-oxo-N-(prop-2-en-1-yl)-7-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12136143.png)

![5-[4-(Propan-2-yl)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12136150.png)
![2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B12136158.png)
